(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a chlorobenzenesulfonyl group, a methoxyphenyl group, and a trifluoromethylpyridinyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorobenzenesulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate nucleophile under controlled conditions.
Coupling with the methoxyphenyl derivative: The intermediate is then coupled with a methoxyphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, to form the desired product.
Introduction of the trifluoromethylpyridinyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the double bond to a single bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alkanes.
Scientific Research Applications
(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfonyl and pyridinyl groups.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethylpyridinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxyphenyl)prop-2-enenitrile: Lacks the trifluoromethylpyridinyl group, resulting in different chemical properties and biological activities.
(2E)-2-(4-methylbenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile: Contains a methyl group instead of a chlorine atom, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethylpyridinyl group in (2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile distinguishes it from similar compounds, providing unique chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[3-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2O4S/c1-31-19-4-2-3-14(21(19)32-20-10-5-15(13-28-20)22(24,25)26)11-18(12-27)33(29,30)17-8-6-16(23)7-9-17/h2-11,13H,1H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLXRJDEKZMBY-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC2=NC=C(C=C2)C(F)(F)F)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC2=NC=C(C=C2)C(F)(F)F)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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